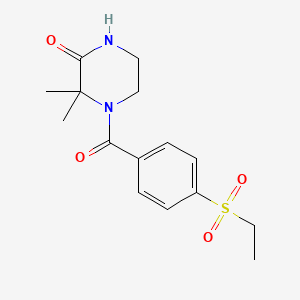

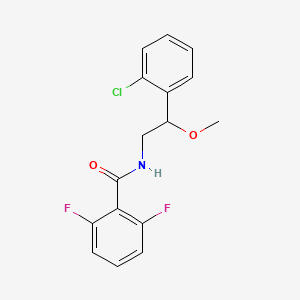

5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” is a chemical compound with promising potential for use in various fields of research and industry. It has been studied for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction .

Applications De Recherche Scientifique

Anti-Tubercular Agents

This compound has been used in the design and synthesis of novel anti-tubercular agents . A series of derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The most active compounds exhibited significant activity with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Drug Development

The compound is part of the pyrazine family, which has been extensively studied for its potential in drug development . Pyrazinamide, a well-known first-line drug used in shortening TB therapy, is an example of a pyrazine derivative . The analogues of pyrazine and pyrazinamide can exhibit higher anti-TB activity against MTB .

Pharmacological Research

Quinolinyl-pyrazoles, which are related to this compound, have been synthesized and studied for their pharmacological properties . These novel heterocycles have been screened for their efficacy against typical drugs in the market .

Antimicrobial Potential

Some derivatives of this compound have shown good antimicrobial potential . This suggests that the compound could be used in the development of new antimicrobial agents .

Chemical Synthesis

The compound is available for purchase, indicating its use in chemical synthesis. It could be used as a starting material or intermediate in the synthesis of other complex molecules.

Biological Interactions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that the compound could be used in the study of biological interactions and the development of new drugs .

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can inhibit certain enzymes, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also influence a range of biochemical pathways.

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on human embryonic kidney cells , indicating that these compounds may have favorable bioavailability and low toxicity.

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potent inhibitory effects on certain bacterial strains.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

5-chloro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4OS/c16-13-4-3-12(22-13)15(21)20-9-11-14(19-7-6-18-11)10-2-1-5-17-8-10/h1-8H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVACFXRLOKOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2568377.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2568379.png)

![3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2568385.png)

![4-tert-butyl-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568387.png)

![2-methoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2568389.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2568390.png)